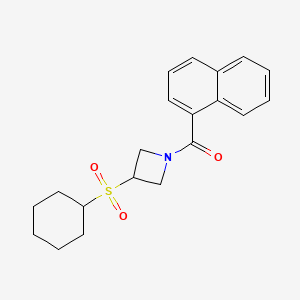

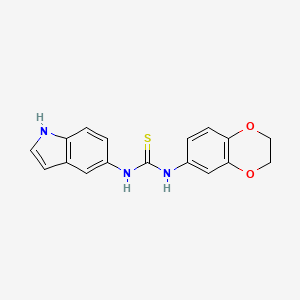

![molecular formula C6H13NOS B2759068 (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide CAS No. 220315-18-4](/img/structure/B2759068.png)

(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide

Vue d'ensemble

Description

(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide (abbreviated as EMS) is a sulfonamide derivative that has been of great interest to the scientific community due to its versatile properties. It has been used in a wide range of applications from medicinal chemistry to materials science. EMS has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

A study by Fernández‐Salas et al. (2014) describes a highly diastereoselective radical alkylation reaction of ortho-substituted N-(benzylidene)-2-methylpropane-2-sulfinamides, leading to the synthesis of primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines in enantiomerically pure form. This method showcases the versatility of sulfinamide compounds in synthesizing complex molecules with specific chiral configurations, which are crucial in the development of pharmaceuticals and fine chemicals (Fernández‐Salas et al., 2014).

Mechanistic Insights into Stereoselective Reactions

Hennum et al. (2014) investigated the asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide using DFT computations, highlighting the importance of the E and Z isomers of N-tert-butanesulfinyl imine in understanding the reaction mechanism. This study not only provides a deeper understanding of the stereoselective reactions involving sulfinamide compounds but also aids in optimizing conditions for desired outcomes (Hennum et al., 2014).

Microwave-Assisted Synthesis

Collados et al. (2012) developed a microwave-assisted, solvent-free synthesis technique for producing enantiomerically pure N-(tert-butylsulfinyl)imines. This method allows for quick and efficient preparation of sulfinyl aldimines and ketimines, demonstrating the potential of sulfinamide derivatives in simplifying the synthesis process of chiral molecules (Collados et al., 2012).

Advanced Materials Applications

Mondal et al. (2019) explored the use of a starch-g-tetrapolymer hydrogel synthesized through grafting of starch and in situ strategic protrusion of specific monomers for the removal of Bi(III)-Hg(II) and dyes. This study illustrates the application of sulfinamide derivatives in environmental remediation, showcasing their potential in the development of novel materials for pollutant removal (Mondal et al., 2019).

Chiral Separation Techniques

Zeng et al. (2018) described the enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases (CSPs). This study underscores the importance of sulfinamide derivatives in chiral chromatography, providing insights into optimizing separation techniques for chiral compounds (Zeng et al., 2018).

Propriétés

IUPAC Name |

(NE,R)-N-ethylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-5-7-9(8)6(2,3)4/h5H,1-4H3/b7-5+/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPPCFXOSJAOKL-VPIOIWJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/[S@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220315-18-4 | |

| Record name | (R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)

![N,5-di(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2758993.png)

![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2758994.png)

![2-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2759000.png)

![6-[3-(dimethylamino)acryloyl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2759005.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylquinoline-4-carboxamide](/img/structure/B2759007.png)